2-Ethylcyclopropane-1-sulfonyl chloride

Description

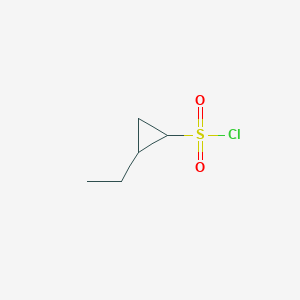

Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2S/c1-2-4-3-5(4)9(6,7)8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQMHQZRKLEKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927636-23-5 | |

| Record name | 2-ethylcyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethylcyclopropane 1 Sulfonyl Chloride and Analogues

Direct Chlorosulfonation Approaches

Direct chlorosulfonation methods involve the introduction of the sulfonyl chloride moiety onto a pre-existing cyclopropane (B1198618) ring. These strategies are valued for their directness but often contend with challenges related to reagent reactivity and substrate stability.

Oxidative Chlorosulfonation of Thio-precursors

The synthesis of sulfonyl chlorides from various sulfur-containing precursors is a cornerstone of organosulfur chemistry. nih.gov This approach is versatile, allowing for the conversion of thiols, disulfides, thioacetates, and S-alkyl isothiourea salts into the desired sulfonyl chloride. researchgate.netresearchgate.net The general transformation involves the oxidation of the sulfur atom in the presence of a chloride source.

Key research findings indicate that a variety of reagents can effect this transformation. For instance, a combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid has been shown to convert thiol derivatives into their corresponding sulfonyl chlorides in good yields. organic-chemistry.org Similarly, trichloroisocyanuric acid (TCCA) is another mild and efficient reagent for this oxidative chlorination. researchgate.net A system utilizing thiourea (B124793) to form S-alkyl isothiouronium salts from alkyl halides, followed by oxidative chlorosulfonation, presents a convenient route for synthesizing diverse alkyl sulfonyl chlorides. researchgate.net For the synthesis of 2-ethylcyclopropane-1-sulfonyl chloride, a hypothetical precursor such as 2-ethylcyclopropane-1-thiol could be subjected to these conditions.

Table 1: Reagents for Oxidative Chlorination of Thio-precursors

| Reagent System | Substrate Type | Key Advantages |

|---|---|---|

| N-Chlorosuccinimide (NCS) / HCl | Thiols | Good yields, mild conditions organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) | Thiols, Disulfides, Sulfides | Mild, efficient, broad substrate scope researchgate.net |

| Zirconium tetrachloride (ZrCl₄) / H₂O₂ | Thiols, Disulfides | High yields, very short reaction times organic-chemistry.org |

| Thiourea / NCBSI* | Alkyl Halides | Readily available precursors, excellent yields researchgate.net |

*N-chloro-N-(phenylsulfonyl)benzenesulfonamide

Chlorosulfonic Acid Mediated Syntheses

Chlorosulfonic acid (ClSO₃H) is a highly reactive and powerful reagent used for sulfonation and chlorosulfonation. pageplace.deveolianorthamerica.com It is widely employed in industrial processes to produce detergents, pharmaceuticals, and dyes. pageplace.de The reaction typically involves the direct interaction of chlorosulfonic acid with an organic substrate. For aromatic compounds, an excess of chlorosulfonic acid can lead to the formation of sulfonyl chlorides. lsu.edu

The process for aliphatic systems is less straightforward. While chlorosulfonic acid reacts with alcohols to form chlorosulfates and with alkenes to yield various sulfonated products, its direct reaction with a saturated cycloalkane like ethylcyclopropane (B72622) to selectively produce this compound is challenging. lsu.edu The high reactivity of chlorosulfonic acid can lead to charring, discoloration, and a mixture of products. google.com Despite these challenges, its utility as a potent chlorosulfonating agent makes it a consideration in synthetic design, provided reaction conditions can be meticulously controlled. pageplace.degoogle.com

Sandmeyer-Type Sulfonyl Chloride Synthesis Modifications

The traditional Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides via diazonium salt intermediates, using copper salts as catalysts. wikipedia.orgnih.gov Modifications to this reaction have expanded its scope significantly. Recent advancements have enabled the synthesis of sulfonyl chlorides from aromatic and heteroaromatic amines in a "Sandmeyer-type" fashion. nih.gov

This modern approach avoids the direct use of sulfur dioxide gas by employing stable SO₂ surrogates, such as 1,4-bis(acetoxy)butane-1,4-diyl bis(methanesulfonate) (DABSO). organic-chemistry.org The reaction proceeds by treating the amine with a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of HCl, a copper catalyst (e.g., CuCl₂), and the SO₂ surrogate. organic-chemistry.org This methodology has been demonstrated to be scalable and safe, as it avoids the accumulation of highly energetic diazonium intermediates. organic-chemistry.org For the synthesis of the target compound, this would require 2-ethylcyclopropan-1-amine (B1625814) as a precursor, which would be converted to the corresponding diazonium salt in situ and subsequently transformed into this compound.

Table 2: Conditions for a Modern Sandmeyer-Type Chlorosulfonylation

| Component | Role | Example Reagent |

|---|---|---|

| Amine Precursor | Source of the cyclopropyl (B3062369) group | 2-Ethylcyclopropan-1-amine |

| Diazotizing Agent | Forms the diazonium salt | tert-Butyl nitrite |

| Acid | Medium and chloride source | Hydrochloric Acid (HCl) |

| SO₂ Surrogate | Source of sulfur dioxide | DABSO |

Cyclopropanation Strategies for Sulfonyl Chloride Precursors

An alternative synthetic paradigm involves forming the cyclopropane ring on a molecule that already contains the sulfonyl chloride group or a suitable precursor. This approach leverages well-established cyclopropanation reactions.

Metal-Catalyzed Carbene/Carbenoid Additions to Olefins

Metal-catalyzed cyclopropanation of olefins with diazo compounds is a direct and powerful method for constructing cyclopropane rings. nih.gov In the context of synthesizing this compound, this strategy could be envisioned in two ways. One approach involves the reaction of an olefin, such as 1-butene (B85601), with a carbene or carbenoid bearing a sulfonyl chloride group.

A more common variant would be the cyclopropanation of an alkene that already contains the sulfonyl chloride moiety. For example, a metal-catalyzed reaction between ethyl diazoacetate and a vinyl sulfonyl chloride could potentially yield a cyclopropane ring bearing both an ethyl group and a sulfonyl chloride group, although selectivity could be an issue. Gold-catalyzed reactions, for instance, have been developed for the vinylcyclopropanation of alkenes, proceeding under mild conditions to yield substituted cyclopropanes. nih.gov Such methods highlight the potential for forming complex cyclopropane structures through the controlled addition of carbene equivalents to double bonds. nih.gov

Michael-Initiated Ring Closure (MIRC) Cyclopropanation

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile and efficient method for generating cyclopropane rings. rsc.org The process involves a tandem sequence of a Michael-type addition followed by an intramolecular cyclization (nucleophilic substitution) to close the three-membered ring. nih.govrsc.org This strategy has been extensively used to create a variety of substituted cyclopropanes with high stereoselectivity. rsc.org

To apply this methodology to the synthesis of this compound, a reaction sequence would need to be designed where one of the reactants contains a sulfonyl chloride group. This could involve the reaction of a Michael acceptor containing a sulfonyl chloride with a suitable nucleophile. The resulting enolate intermediate would then need to undergo an intramolecular cyclization by displacing a leaving group to form the cyclopropane ring. The MIRC approach is powerful due to its ability to form multiple C-C bonds in a single operation and control the stereochemistry of the resulting cyclopropane. nih.govrsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₅H₉ClO₂S | Target Compound |

| N-chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Reagent |

| Trichloroisocyanuric acid (TCCA) | C₃Cl₃N₃O₃ | Reagent |

| Zirconium tetrachloride | ZrCl₄ | Catalyst |

| Thiourea | CH₄N₂S | Reagent |

| Chlorosulfonic acid | ClHO₃S | Reagent |

| DABSO | C₁₀H₁₈O₈S₂ | SO₂ Surrogate |

| tert-Butyl nitrite | C₄H₉NO₂ | Reagent |

| Copper(II) chloride | CuCl₂ | Catalyst |

| 1-Butene | C₄H₈ | Olefin Precursor |

Intramolecular Cyclization Routes for Cyclopropane Formation

Intramolecular cyclization represents a powerful strategy for the formation of the cyclopropane ring, where a linear precursor molecule is induced to form the three-membered ring. These reactions typically involve the formation of a nucleophilic center that attacks an electrophilic center within the same molecule, displacing a leaving group to forge the final carbon-carbon bond of the ring.

One of the most effective methods in this category is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This cascade process involves a Michael addition followed by an intramolecular nucleophilic substitution. rsc.org For the synthesis of a 2-ethylcyclopropane precursor, a suitable substrate would be a γ-halo sulfone or a related compound. The process commences with the deprotonation of an acidic α-carbon by a base, generating a carbanion. This carbanion then acts as a nucleophile, attacking an internal carbon atom bearing a leaving group (such as a halide) in a 3-exo-tet cyclization, resulting in the formation of the cyclopropane ring. The stereochemical outcome of the MIRC reaction can often be controlled through the use of chiral catalysts or auxiliaries. rsc.org

Radical cyclizations offer another avenue for intramolecular ring formation. beilstein-journals.orgnih.gov In this approach, a radical is generated at a specific position in the precursor molecule. This radical can then add to an internal double bond, leading to the formation of the cyclopropane ring. nih.gov For instance, a precursor containing a halogen atom and a suitably positioned alkene moiety can be treated with a radical initiator to trigger a cascade that results in the desired cyclopropyl structure. beilstein-journals.org

Additionally, transition-metal-catalyzed intramolecular cyclopropanation of allylic diazoacetamides, often facilitated by engineered enzymes or metal complexes, can produce fused cyclopropane systems with high stereoselectivity. nih.gov While these methods often produce bicyclic structures, the principles can be adapted for the synthesis of monocyclic cyclopropanes.

Modification of Existing Cyclopropane Scaffolds

An alternative to building the cyclopropane ring from an acyclic precursor is to start with a stable, pre-formed cyclopropane derivative and introduce the desired sulfonyl chloride functionality. This approach leverages the availability of simple cyclopropane compounds.

Sulfonylation of Ethylcyclopropane Derivatives

Direct sulfonylation of an ethylcyclopropane scaffold is a straightforward approach to introduce the sulfonyl chloride group. This can be achieved through chlorosulfonation, a reaction where an alkane is treated with chlorosulfonic acid or a mixture of sulfuryl chloride and a radical initiator. While this reaction can sometimes lack regioselectivity with complex alkanes, the relative simplicity of ethylcyclopropane may allow for a more controlled introduction of the -SO₂Cl group.

Another common strategy for preparing sulfonyl chlorides is the oxidative chlorination of sulfur-containing precursors like thiols, disulfides, or S-alkyl isothiourea salts. organic-chemistry.org This two-step conceptual pathway would involve:

Introduction of a sulfur handle: An ethylcyclopropyl thiol could be synthesized via nucleophilic substitution of an ethylcyclopropyl halide with a sulfur nucleophile.

Oxidative Chlorination: The resulting thiol or a corresponding disulfide can then be subjected to oxidative chlorination using reagents such as chlorine gas in the presence of water or N-chlorosuccinimide (NCS), to yield the target this compound. organic-chemistry.org

Ramberg-Bäcklund Rearrangement for Cyclopropyl Sulfones

The Ramberg-Bäcklund reaction is a classic organic reaction that converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide. wikipedia.orgnumberanalytics.com While typically used to form double bonds, it can be ingeniously applied as a ring-contraction method to form cyclopropanes from four-membered rings. wikipedia.org

The synthesis of a cyclopropyl sulfone using this methodology would begin with a substituted thietane (B1214591) 1,1-dioxide. The key steps are:

α-Halogenation: The thietane dioxide precursor is halogenated at the α-position to the sulfone group.

Base-induced Rearrangement: Treatment with a strong base leads to deprotonation at the other α-position (α'), forming a carbanion. numberanalytics.com

Intramolecular Substitution: This carbanion then displaces the adjacent halide in an intramolecular nucleophilic substitution, forming a transient and unstable bicyclic episulfone intermediate. numberanalytics.com

Extrusion of SO₂: The episulfone intermediate spontaneously decomposes, extruding sulfur dioxide in a cheletropic elimination to yield the cyclopropane ring. wikipedia.org

This method provides a unique retrosynthetic disconnection for the cyclopropane ring, starting from a larger, sulfur-containing heterocycle.

Stereoselective and Enantioselective Synthesis of Chiral Precursors

The biological activity of many molecules is highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective and enantioselective synthesis of chiral cyclopropane precursors is of paramount importance. This compound possesses two stereocenters, making control over its 3D architecture a significant synthetic challenge.

Significant progress has been made in asymmetric cyclopropanation, largely through transition metal-catalyzed reactions. nih.gov Chiral rhodium(II) and copper(I) complexes are widely used to catalyze the reaction between an alkene and a diazo compound, leading to the formation of cyclopropanes with high levels of diastereo- and enantioselectivity. researchgate.net For instance, the reaction of 1-butene with a suitable diazoacetyl derivative in the presence of a chiral dirhodium catalyst could furnish a chiral 2-ethylcyclopropane carboxylate precursor.

Biocatalysis has also emerged as a powerful tool for stereoselective synthesis. rochester.edu Engineered enzymes, particularly heme proteins like myoglobin (B1173299), have been developed to catalyze asymmetric cyclopropanation reactions. nih.govnih.gov These biocatalysts can provide access to specific stereoisomers of cyclopropane products with exceptionally high enantiomeric excess (ee) and diastereomeric excess (de). nih.govrochester.edu

The Michael-Initiated Ring Closure (MIRC) reaction can also be rendered enantioselective by using chiral phase-transfer catalysts or organocatalysts, such as prolinol derivatives. rsc.org These catalysts create a chiral environment that directs the cyclization to favor the formation of one enantiomer over the other.

The table below summarizes selected findings in the stereoselective synthesis of cyclopropane derivatives, which are relevant precursors for chiral this compound.

| Catalyst/Method | Substrate Type | Product Type | Diastereoselectivity (de) | Enantioselectivity (ee) | Reference |

| Engineered Myoglobin | Aryl-substituted olefins | 1-Carboxy-2-aryl-cyclopropanes | 92–99% | 49–99% | nih.gov |

| Chiral Ru-porphyrins | Styrene derivatives | Cyano-substituted cyclopropanes | 20–50% | 41–71% | rochester.edu |

| Cinchona-derived Catalyst | (Z)-acrylonitrile & bromomalonate | Functionalized cis-cyclopropanes | Single diastereoisomer | up to 83% | rsc.org |

| Chiral Squaramide | α,β-unsaturated ketones & bromonitroalkane | Nitro-spirocyclopropanes | >20:1 dr | up to 95% | researchgate.net |

| Engineered Myoglobin | Allyl diazoacetamide | Fused cyclopropane-γ-lactams | Not applicable | up to 99% | nih.gov |

These stereoselective methods primarily yield chiral cyclopropane carboxylic acids or other functionalized derivatives. These precursors can then be converted to the final target, this compound, through standard functional group interconversions, preserving the stereochemical integrity established in the key cyclopropanation step.

Chemical Transformations and Reaction Mechanisms of 2 Ethylcyclopropane 1 Sulfonyl Chloride

Radical-Mediated Processes Involving the Sulfonyl Moiety

The sulfonyl chloride group can be readily converted into a sulfonyl radical, which then participates in a variety of synthetic transformations. These processes are often initiated by light or other radical initiators.

Sulfonyl radicals are typically generated from sulfonyl chlorides through processes like photoredox catalysis. researchgate.netcam.ac.uk Under visible light irradiation and in the presence of a suitable photocatalyst, sulfonyl chlorides can undergo a single-electron transfer to form the corresponding sulfonyl radical. cam.ac.ukrsc.org These highly reactive intermediates can then engage in various subsequent reactions, including addition to unsaturated systems. researchgate.netcam.ac.uk The reactivity of sulfonyl chlorides is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom a good leaving group. fiveable.me

The generated sulfonyl radicals are versatile intermediates in organic synthesis. researchgate.net For instance, they can be trapped by electron-deficient olefins to form new carbon-sulfur bonds, leading to the synthesis of dialkyl sulfones. researchgate.netcam.ac.uk The efficiency of these reactions can be influenced by factors such as the choice of photocatalyst, solvent, and the presence of additives. cam.ac.uk The general scheme for the generation of a sulfonyl radical from a sulfonyl chloride and its subsequent reaction with an alkene is depicted below:

Table 1: General Reaction Parameters for Sulfonyl Radical Generation and Trapping

| Parameter | Description | Reference |

|---|---|---|

| Initiation | Visible light, photocatalyst (e.g., Iridium or Ruthenium complexes) | cam.ac.uk |

| Substrates | Sulfonyl chlorides, electron-deficient olefins | researchgate.net |

| Products | Dialkyl sulfones | researchgate.net |

| Key Intermediates | Sulfonyl radicals | rsc.org |

The presence of the cyclopropane (B1198618) ring in 2-ethylcyclopropane-1-sulfonyl chloride introduces the possibility of radical-mediated ring-opening reactions. The high ring strain of the cyclopropane skeleton makes it susceptible to cleavage under certain conditions. beilstein-journals.orgnih.gov Radical addition to a site adjacent to the cyclopropane ring can induce a ring-opening to form a more stable alkyl radical. beilstein-journals.orgnih.govresearchgate.net This subsequent radical can then participate in intramolecular cyclization or intermolecular reactions.

In the context of related cyclopropane derivatives, oxidative radical ring-opening/cyclization has been extensively studied. beilstein-journals.orgnih.govnih.gov These reactions often involve the generation of a radical species that adds to a part of the molecule, triggering the opening of the three-membered ring. beilstein-journals.orgnih.gov The resulting open-chain radical can then undergo further transformations, such as cyclization onto an aromatic ring, to form more complex polycyclic structures. beilstein-journals.orgrsc.org While direct examples involving this compound are not explicitly detailed in the provided results, the principles established for other cyclopropane derivatives are highly relevant. beilstein-journals.orgnih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for the difunctionalization of unsaturated compounds, and sulfonyl chlorides are often employed as a source of sulfonyl radicals in these transformations. rsc.orgrsc.org For instance, the visible-light-mediated sulfonylation/arylation of vinylcyclopropanes with sulfonyl chlorides has been developed to synthesize 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes. rsc.org This process proceeds through a radical pathway where the sulfonyl radical adds to the vinyl group, followed by ring-opening of the cyclopropane and subsequent cyclization. rsc.org

Similarly, visible-light-induced difunctionalization of the C-C σ-bond of alkylidenecyclopropanes has been achieved using acyl chlorides as a source of both an acyl radical and a chloride anion. mdpi.com This type of reaction showcases the potential for breaking the C-C bond of the cyclopropane ring and installing two new functional groups in a single step. mdpi.com These methodologies highlight the synthetic utility of combining radical generation from a functional group with the inherent reactivity of a strained ring system under mild, visible-light-mediated conditions. rsc.orgmdpi.com

Nucleophilic and Electrophilic Reactivity of the Cyclopropane Ring

The strained nature of the cyclopropane ring not only makes it susceptible to radical-mediated opening but also influences its reactivity towards nucleophiles and electrophiles.

The cyclopropane ring can undergo ring-opening reactions under various conditions due to its inherent strain. beilstein-journals.orgnih.gov These reactions can be initiated by electrophilic attack, leading to the formation of a carbocationic intermediate that is subsequently trapped by a nucleophile. The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropane ring. For instance, the reaction of C3-substituted cyclopropanes with benzeneselenenyl chloride leads to regio- and stereoselective ring-opening to form 2-(phenylseleno)butanedioates. rsc.org

Radical-mediated ring-opening is also a prominent reaction pathway for cyclopropane derivatives. beilstein-journals.orgnih.govnih.gov The addition of a radical to a substituent on the cyclopropane ring can generate a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to relieve strain and form a more stable alkyl radical. beilstein-journals.orgnih.gov This intermediate can then be trapped or undergo further reactions.

Table 2: Examples of Ring-Opening Reactions of Cyclopropane Derivatives

| Reactant(s) | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| C3-substituted cyclopropanes | Benzeneselenenyl chloride | 2-(phenylseleno)butanedioates | rsc.org |

| Vinylcyclopropanes | Sulfonyl chlorides, visible light | 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes | rsc.org |

The sulfonyl chloride group itself is a highly reactive electrophile that readily undergoes nucleophilic substitution at the sulfur atom. fiveable.me Nucleophiles such as alcohols, amines, and thiols can displace the chloride ion to form sulfonate esters, sulfonamides, and thioesters, respectively. fiveable.mecsbsju.edu The mechanism of these reactions is generally considered to be a bimolecular nucleophilic substitution (SN2-type) at the sulfur atom. researchgate.net

While the primary site of nucleophilic attack on this compound is the sulfonyl sulfur, the possibility of nucleophilic substitution on the cyclopropyl (B3062369) ring itself is less common but can occur under specific conditions, particularly if a good leaving group is present on the ring. However, the sulfonyl chloride group is more likely to react first. The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions has been shown to be influenced by substituents on the aromatic ring, with ortho-alkyl groups sometimes leading to an unexpected acceleration of the reaction rate. mdpi.com

Electrophilic Activation and Rearrangements

Cyclopropanes bearing electron-withdrawing groups, such as the sulfonyl chloride moiety in this compound, are classified as potent electrophiles. nih.gov The significant ring strain of the cyclopropane ring, exceeding 100 kJ mol⁻¹, provides a strong thermodynamic driving force for ring-opening reactions. nih.gov The sulfonyl chloride group activates the ring, making it susceptible to attack by nucleophiles in polar, ring-opening reactions that can be considered methylene-extended Michael adducts. nih.govnih.gov

The synthetic utility of these electrophilic cyclopropanes (eCPs) is enhanced by the polarization of the C1-C2 bond, which increases reactivity towards nucleophiles. nih.govscispace.com Kinetic studies of non-catalytic ring-opening reactions with strong nucleophiles like thiophenolates have elucidated the inherent SN2 reactivity of these systems. scispace.com The orientation of the electron-withdrawing groups is crucial for reactivity; spiro-activation, where carbonyl groups are held orthogonal to the cyclopropane plane, facilitates the delocalization of negative charge in the transition state, thereby enhancing electrophilicity. nih.govnih.gov

Substituents on the cyclopropane ring can have complex effects on reaction rates. For instance, studies on related systems with aryl groups at the electrophilic center have revealed parabolic Hammett relationships. nih.gov This indicates that both electron-donating and electron-withdrawing groups can accelerate the SN2 reaction, albeit through different mechanisms. Electron-withdrawing groups lower the barrier via attractive electrostatic interactions, while electron-donating groups promote a more advanced C1-C2 bond polarization in the transition state. nih.gov

Transition Metal-Catalyzed Reactions

Transition metals play a pivotal role in mediating the transformations of this compound, offering pathways for cross-coupling, ring-opening, and functionalization that are otherwise inaccessible.

Palladium catalysts are highly effective for cross-coupling reactions involving sulfonyl chlorides. lookchem.comsigmaaldrich.com These reactions, such as the desulfitative Mizoroki-Heck coupling, allow sulfonyl chlorides to act as viable partners for C-C bond formation with alkenes. lookchem.com The general mechanism involves the oxidative addition of a Pd(0) complex to the sulfonyl chloride, followed by subsequent catalytic steps. This reactivity makes sulfonyl chlorides attractive alternatives to aryl or vinyl halides in various cross-coupling protocols. lookchem.com

Beyond cross-coupling, palladium can also catalyze the rearrangement of cyclopropane-containing molecules. For example, dienyl cyclopropanes undergo a palladium-catalyzed regio- and enantioselective rearrangement to form functionalized cyclopentene (B43876) derivatives. semanticscholar.org This transformation proceeds with 100% atom economy and is believed to involve the formation of a π-allyl palladium intermediate following the opening of the cyclopropane ring. semanticscholar.org

Copper catalysis provides a mild and efficient method for the ring-opening of cyclopropane derivatives coupled with sulfonylation. rsc.orgnih.gov A notable example is the three-component reaction of cyclopropanols, aryldiazonium tetrafluoroborates, and a sulfur dioxide source, which yields γ-keto aryl sulfones. rsc.org This process highlights copper's ability to mediate the cleavage of the cyclopropane ring and facilitate the incorporation of a sulfonyl group. Mechanistic studies suggest that these transformations may proceed through a radical-mediated pathway. rsc.org Another strategy involves the copper-catalyzed ring-opening of cyclopropenes and subsequent coupling with in situ generated sulfinates to produce alkyl aryl sulfones. nih.gov These methods demonstrate the versatility of copper in constructing complex sulfone-containing molecules from cyclopropane precursors. rsc.org

Nickel catalysis has enabled the regiodivergent sulfonylarylation of 1,3-enynes using reagents such as cyclopropane sulfonyl chloride. rsc.org This reaction provides access to either highly functionalized allenyl sulfones or dienyl sulfones, with the outcome controlled by the substrate. rsc.org The reaction proceeds via a proposed radical mechanism where a Ni(I) species, generated in situ, reacts with the sulfonyl chloride through a single electron transfer (SET) pathway. This generates a sulfonyl radical, which then adds to the double bond of the 1,3-enyne to form a propargyl radical intermediate. This intermediate is then trapped by a Ni(II) species to ultimately afford the allene (B1206475) product. rsc.org This methodology showcases the utility of cyclopropane sulfonyl chlorides as compact radical precursors for complex molecule synthesis. rsc.org

Table 1: Nickel-Catalyzed 1,4-Sulfonylarylation of 1,3-Enynes

| Entry | Arylboronic Acid | Sulfonyl Chloride | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | 4-Methylbenzenesulfonyl chloride | Allenyl Sulfone | 89 |

| 2 | 4-Fluorophenylboronic acid | 4-Methylbenzenesulfonyl chloride | Allenyl Sulfone | 85 |

| 3 | 4-Chlorophenylboronic acid | 4-Methylbenzenesulfonyl chloride | Allenyl Sulfone | 78 |

| 4 | 4-Methoxyphenylboronic acid | 4-Methylbenzenesulfonyl chloride | Allenyl Sulfone | 92 |

| 5 | Phenylboronic acid | 4-tert-Butylbenzenesulfonyl chloride | Allenyl Sulfone | 82 |

| 6 | Phenylboronic acid | Cyclopropanesulfonyl chloride | Allenyl Sulfone | 71 |

Data sourced from research on nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes. rsc.org

Homogeneous gold catalysis has become a powerful tool for cyclopropanation reactions under mild conditions. rsc.org These reactions often proceed through gold carbene or carbene-like intermediates. acs.orgrsc.org For instance, gold(I) catalysts can activate 1,n-enynes, leading to cycloisomerization through a distorted cyclopropyl gold(I) carbene-like intermediate. acs.org This reactive species can be trapped by alkenes, either inter- or intramolecularly, to generate a new cyclopropane ring. acs.orgrsc.org While this represents the formation of cyclopropanes rather than the reaction of a pre-existing one, it illustrates the central role of gold-carbene species in the chemistry of these three-membered rings. nih.govmdpi.com The versatility of this chemistry allows for the rapid construction of complex polycyclic skeletons. rsc.org

Other Significant Rearrangement Reactions

Apart from transition metal-catalyzed processes, this compound and related structures can undergo other significant rearrangements. Vinyl cyclopropanes (VCPs), for example, are known to rearrange to form five-membered carbocycles. semanticscholar.org The palladium-catalyzed version of this reaction is particularly efficient for constructing functionalized cyclopentenes. semanticscholar.org The mechanism is thought to involve the initial coordination of palladium to the diene, followed by cyclopropane ring-opening to form a π-allyl complex, which then undergoes reductive elimination to yield the cyclopentene product. semanticscholar.org Electrophilic activation can also trigger rearrangements. The ring-opening of an electrophilic cyclopropane can generate a carbocationic intermediate which, depending on the substitution pattern, may undergo hydride or alkyl shifts before being trapped by a nucleophile, leading to rearranged products.

Cyclopropylcarbinyl Cation Rearrangements

The study of carbocation chemistry has long been a cornerstone of organic chemistry, providing insights into reaction mechanisms and enabling the synthesis of complex molecular architectures. Among the various types of carbocations, the cyclopropylcarbinyl cation holds a unique position due to its remarkable stability and propensity to undergo characteristic rearrangement reactions. While direct experimental studies on the cyclopropylcarbinyl cation rearrangements specifically originating from this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of cyclopropylcarbinyl cation chemistry.

Under solvolytic conditions or in the presence of a Lewis acid, it is plausible that this compound could ionize to form the corresponding 2-ethylcyclopropylcarbinyl cation. The presence of the cyclopropyl group adjacent to the developing positive charge significantly stabilizes the carbocation through orbital overlap, a phenomenon known as non-classical ion formation. This stabilization facilitates the formation of the cation, which can then undergo a series of rapid rearrangements.

The primary rearrangement pathway for a cyclopropylcarbinyl cation involves the opening of the three-membered ring to form a homoallylic cation. In the case of the 2-ethylcyclopropylcarbinyl cation, this rearrangement would lead to the formation of different isomeric homoallylic cations. The regiochemical and stereochemical outcomes of this ring-opening are influenced by the substitution pattern on the cyclopropane ring and the reaction conditions.

The potential rearrangement products from the 2-ethylcyclopropylcarbinyl cation are depicted in the following scheme:

The distribution of these products would be dependent on the relative stabilities of the intermediary cations and the transition states leading to them. Factors such as the nature of the solvent and the presence of nucleophiles would also play a crucial role in trapping the carbocationic intermediates and influencing the final product distribution.

Research on analogous systems has provided a wealth of data on the kinetics and product distributions of cyclopropylcarbinyl cation rearrangements. These studies serve as a valuable guide for predicting the behavior of the 2-ethylcyclopropylcarbinyl cation. The table below summarizes typical product distributions observed in the solvolysis of related cyclopropylcarbinyl systems, highlighting the general propensity for ring-opening and rearrangement.

| Precursor | Conditions | Major Rearrangement Product(s) | Approximate Yield (%) |

|---|---|---|---|

| Cyclopropylcarbinyl tosylate | Acetolysis | Homoallylic acetate, Cyclobutyl acetate | 48, 47 |

| 1-Methylcyclopropylcarbinyl tosylate | Acetolysis | 1-Methylhomoallylic acetate, 1-Methylcyclobutyl acetate | 65, 30 |

The formation of cyclobutane derivatives is another characteristic reaction of cyclopropylcarbinyl cations, proceeding through a "bicyclobutonium" ion intermediate. This pathway often competes with the formation of homoallylic products. The ratio of these products is sensitive to the structure of the starting material and the reaction conditions.

Applications in Advanced Organic Synthesis

Construction of Complex Sulfonamide Derivatives

2-Ethylcyclopropane-1-sulfonyl chloride serves as a important building block for the synthesis of a wide array of complex sulfonamide derivatives. The high reactivity of the sulfonyl chloride functional group allows for straightforward nucleophilic substitution with a diverse range of primary and secondary amines. This reaction, typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct, is a robust and high-yielding method for forming stable sulfonamide linkages.

The reaction can be generalized as follows:

Reactants : this compound and a primary or secondary amine (R¹R²NH).

Product : N-substituted-2-ethylcyclopropane-1-sulfonamide.

Byproduct : Hydrogen chloride (HCl), which is typically scavenged by a base like triethylamine or pyridine.

The structural diversity of the resulting sulfonamides is primarily dictated by the choice of the amine coupling partner. A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed to generate a library of derivatives with distinct chemical and physical properties. For instance, the reaction with N-heterocyclic amines, which are common motifs in pharmaceuticals, can lead to complex molecules with potential biological activity. mdpi.comajchem-b.com Similarly, coupling with arylamines can introduce aromatic systems that can be further functionalized. researchgate.net

The cyclopropyl (B3062369) moiety itself is a key feature in many biologically active compounds. For example, the parent cyclopropanesulfonyl chloride has been utilized in the synthesis of inhibitors for enzymes like TNF-α converting enzyme (TACE), where the cyclopropyl group contributes to the molecule's selectivity. It is anticipated that the 2-ethylcyclopropyl group would impart similar, yet distinct, properties, potentially enhancing binding affinity or modifying the pharmacokinetic profile of the resulting sulfonamide.

| Amine Reactant (R¹R²NH) | Product Name | Potential Application Area |

|---|---|---|

| Aniline | N-phenyl-2-ethylcyclopropane-1-sulfonamide | Agrochemicals, Material Science |

| Piperidine | 1-(2-Ethylcyclopropylsulfonyl)piperidine | Medicinal Chemistry |

| 4-Aminopyridine | N-(Pyridin-4-yl)-2-ethylcyclopropane-1-sulfonamide | Pharmaceutical Scaffolds |

| (R)-1-Phenylethylamine | (R)-N-(1-Phenylethyl)-2-ethylcyclopropane-1-sulfonamide | Chiral Auxiliaries |

Synthesis of Biologically Relevant Cyclopropane-Containing Scaffolds

The cyclopropane (B1198618) ring is a "privileged" structural motif in medicinal chemistry, frequently appearing in a variety of bioactive natural products and synthetic drugs. researchgate.net Its incorporation into molecules can lead to significant improvements in pharmacological properties. The rigid, three-dimensional nature of the cyclopropane ring can enforce a specific conformation on a molecule, leading to enhanced binding to biological targets. Furthermore, the cyclopropyl group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and oral bioavailability.

The 2-ethylcyclopropanesulfonamide scaffold, derived from this compound, represents a valuable platform for the development of new therapeutic agents. The sulfonamide functional group is itself a well-established pharmacophore, present in a wide range of drugs including antibacterial, anti-inflammatory, and anticancer agents. ajchem-b.comnih.govresearchgate.net The combination of the sulfonamide group with the unique properties of the 2-ethylcyclopropane moiety offers a promising strategy for designing novel drug candidates with improved efficacy and pharmacokinetic profiles.

Research has shown that compounds containing cyclopropane carboxamides exhibit potent antimalarial activity, highlighting the potential of this small ring system in combating infectious diseases. nih.gov The synthesis of various bioactive N-heterocycles, which are key components of many drugs, can also be envisioned starting from this compound. mdpi.comnih.gov By reacting it with bifunctional amines, cyclization reactions can be induced to form complex heterocyclic systems containing the 2-ethylcyclopropylsulfonyl group.

Utilization as Versatile Synthons for Carbon-Carbon and Carbon-Sulfur Bond Formation

Beyond its primary use in forming sulfonamides (a C-S bond forming reaction), this compound can be employed as a versatile synthon for other types of bond formations. The reactivity of both the sulfonyl chloride group and the cyclopropane ring can be harnessed to create a variety of molecular structures.

Carbon-Sulfur Bond Formation: The reaction of this compound is not limited to amines. Other sulfur, oxygen, or carbon nucleophiles can displace the chloride to form new C-S, C-O, or C-C bonds at the sulfur center, leading to the formation of sulfonate esters, thioesters, and sulfones, respectively.

Carbon-Carbon Bond Formation: The formation of new carbon-carbon bonds using this reagent is more complex but can be envisioned through several pathways:

Radical Reactions: The sulfur-chlorine bond can undergo homolytic cleavage under thermal or photochemical conditions to generate a 2-ethylcyclopropanesulfonyl radical. This radical species can then participate in addition reactions to alkenes or alkynes, or in other radical-mediated C-C bond-forming cascades. beilstein-journals.org The generation of radicals from related chloride precursors has been demonstrated to be a powerful tool in synthesis. researchgate.netrsc.org

Ring-Opening Reactions: The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions. beilstein-journals.org Electrophilic activation of the sulfonyl group, for instance with a Lewis acid, could promote a ring-opening process to form a more stable carbocationic intermediate, which can then be trapped by a nucleophile. rsc.org This strategy effectively transforms the cyclic three-carbon unit into a linear, functionalized five-carbon chain (including the ethyl group), providing a pathway to acyclic structures.

Transition-Metal Catalysis: Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze C-C bond formation. nih.govnih.gov It is conceivable that this compound could participate in cross-coupling reactions. For example, under specific catalytic conditions, the C-S bond could be activated, or the cyclopropane ring itself could undergo oxidative addition to a low-valent metal center, initiating a catalytic cycle for C-C bond formation.

| Reaction Type | Potential Reactant | Bond Formed | Potential Product Class |

|---|---|---|---|

| Sulfonamide Formation | Amine (R₂NH) | S-N | Sulfonamides |

| Sulfonate Ester Formation | Alcohol (ROH) | S-O | Sulfonate Esters |

| Radical Addition | Alkene | C-C | Functionalized Sulfones |

| Ring-Opening | Nucleophile (Nu⁻) + Lewis Acid | C-C / C-Nu | Acyclic Sulfonyl Compounds |

| Cross-Coupling | Organometallic Reagent | C-C | Substituted Cyclopropanes |

Development of Novel Synthetic Methodologies with Cyclopropane Sulfonyl Chlorides

The unique chemical properties of this compound make it an attractive substrate for the development of new synthetic methods. The combination of a strained ring and a highly reactive functional group offers opportunities for novel transformations that are not possible with more conventional sulfonyl chlorides.

One area of potential development is in the generation and trapping of sulfenes . Alkanesulfonyl chlorides, in the presence of a non-nucleophilic base, can undergo elimination of HCl to form highly reactive sulfene intermediates (R₂C=SO₂). These intermediates can then participate in cycloaddition reactions, such as [2+2] cycloadditions with electron-rich alkenes, to form four-membered thietane-1,1-dioxides. The use of stable sulfonate esters as alternatives to sulfonyl chlorides for sulfene generation has also been explored for cyclopropanation reactions. rsc.orgrsc.org Applying this chemistry to this compound could lead to novel cyclopropane-substituted heterocyclic systems.

Organocatalysis represents another promising avenue for new methodologies. Chiral organocatalysts could be used to achieve enantioselective reactions of this compound. For example, a chiral amine catalyst could be used to mediate an asymmetric addition to the sulfene derived from this sulfonyl chloride. There are precedents for the organocatalytic enantioselective cyclopropanation of enals using benzyl chlorides, suggesting that similar principles could be applied to reactions involving sulfonyl chlorides. organic-chemistry.orgnih.govresearchgate.net

Furthermore, the development of transition-metal-catalyzed reactions involving cyclopropane sulfonyl chlorides is an active area of research. Catalytic systems could be designed to selectively activate either the S-Cl bond or a C-C bond within the cyclopropane ring. For instance, rhodium(II) catalysts are known to react with N-sulfonyl 1,2,3-triazoles to form azavinyl carbenes, which then undergo cyclopropanation with olefins. nih.gov This highlights the potential for metal catalysts to mediate complex transformations of sulfonyl-containing compounds to produce cyclopropane derivatives.

The exploration of these and other novel synthetic strategies will undoubtedly expand the utility of this compound as a valuable tool in the synthesis of complex and biologically important molecules.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

The characterization of 2-Ethylcyclopropane-1-sulfonyl chloride and its reaction products involves a suite of spectroscopic methods, each providing unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum is expected to show complex multiplets in the upfield region corresponding to the diastereotopic protons of the cyclopropane (B1198618) ring and the ethyl group. The proton attached to the same carbon as the sulfonyl chloride group would be significantly deshielded. Similarly, the ¹³C NMR spectrum would display distinct signals for the cyclopropyl (B3062369) and ethyl carbons, with the carbon atom bonded to the sulfonyl chloride group shifted downfield. For comparison, the related compound, cyclopropanesulfonyl chloride, shows characteristic NMR signals that can be used as a reference point.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. Sulfonyl chlorides exhibit strong, characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds, typically in the regions of 1166-1204 cm⁻¹ and 1370-1410 cm⁻¹, respectively. The presence of the ethyl and cyclopropyl groups would be indicated by C-H stretching vibrations around 2800-3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak. A characteristic feature would be the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to M+ and M+2 peaks. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom or the entire sulfonyl chloride group. While experimental mass spectrometry data for the target compound is scarce, predicted data can offer valuable insights.

| Technique | Expected/Analogous Compound Data | Structural Interpretation |

|---|---|---|

| ¹H NMR | Complex multiplets for cyclopropyl and ethyl protons. Deshielded proton adjacent to SO₂Cl. | Confirms the presence of the ethylcyclopropane (B72622) backbone. |

| ¹³C NMR | Distinct signals for cyclopropyl and ethyl carbons. Downfield shift for C-SO₂Cl. | Elucidates the carbon framework of the molecule. |

| IR Spectroscopy | Strong S=O stretches at ~1180 cm⁻¹ and ~1380 cm⁻¹. C-H stretches at 2800-3000 cm⁻¹. | Identifies the key sulfonyl chloride functional group. |

| Mass Spectrometry | Molecular ion peak with M+2 isotope pattern for Chlorine. | Confirms molecular weight and elemental composition (presence of Cl). |

Crystallographic Studies of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself may be challenging to obtain due to its likely liquid state and reactivity, studies on its stable, crystalline derivatives, such as sulfonamides, can provide invaluable structural information.

The conversion of the sulfonyl chloride to a sulfonamide by reaction with an amine often yields a crystalline solid suitable for single-crystal X-ray diffraction analysis. Such an analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for the unambiguous determination of the relative stereochemistry of the ethyl group and the sulfonamide group on the cyclopropane ring.

Furthermore, the crystal packing of these derivatives can provide insights into intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, which can influence the physical properties of the material. Although no specific crystallographic studies on derivatives of this compound are publicly documented, the extensive research on the crystallography of other sulfonamides serves as a strong precedent for the utility of this technique. The study of related structures, like N-substituted cyclopropanesulfonamides, would offer a model for the types of conformations and intermolecular interactions to be expected.

| Parameter | Information Gained from Crystallography of a Derivative | Significance |

|---|---|---|

| Bond Lengths | Precise measurements of C-C, C-S, S-O, and S-N bonds. | Provides insight into bonding and electronic effects. |

| Bond Angles | Determination of the geometry around each atom. | Confirms the stereochemistry and conformation of the cyclopropane ring. |

| Torsion Angles | Defines the spatial relationship between substituents. | Elucidates the preferred conformation of the ethyl group and the sulfonamide moiety. |

| Crystal Packing | Analysis of intermolecular forces, like hydrogen bonding. | Helps to understand the solid-state properties of the material. |

Theoretical and Computational Chemistry of 2 Ethylcyclopropane 1 Sulfonyl Chloride

Quantum Chemical Studies on Electronic Structure and Stability

The presence of the strained cyclopropane (B1198618) ring significantly influences the electronic nature of the molecule. The bonding in cyclopropane is often described in terms of bent bonds or Walsh orbitals, indicating a higher p-character in the C-C bonds compared to acyclic alkanes. This increased p-character leads to a region of high electron density on the exterior of the ring and lower density in the center. The attachment of an electron-withdrawing sulfonyl chloride group (-SO₂Cl) and an electron-donating ethyl group (-CH₂CH₃) to this strained ring introduces a complex interplay of electronic effects.

Computational studies would likely reveal a polarization of the C-S bond, with significant electron density drawn towards the highly electronegative oxygen and chlorine atoms of the sulfonyl chloride group. This electronic pull can affect the stability and bond lengths of the adjacent cyclopropane ring. The ethyl group, being a weak electron-donating group, would have a more subtle, yet noticeable, impact on the electron distribution and stability of the diastereomers of the molecule.

Table 1: Calculated Geometric Parameters of 2-Ethylcyclopropane-1-sulfonyl Chloride (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct experimental or computational data for this specific molecule is not widely available.

| Parameter | Predicted Value (cis-isomer) | Predicted Value (trans-isomer) |

|---|---|---|

| C1-S Bond Length (Å) | 1.85 | 1.86 |

| S-Cl Bond Length (Å) | 2.08 | 2.08 |

| S=O Bond Length (Å) | 1.45 | 1.45 |

| C1-C2 Bond Length (Å) | 1.52 | 1.51 |

| C-C-C Angle (°) in ring | ~60 | ~60 |

Mechanistic Investigations through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve mapping the potential energy surface for various transformations, such as nucleophilic substitution at the sulfur atom or reactions involving the opening of the cyclopropane ring. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and reaction rates, providing a detailed picture of the reaction mechanism.

For instance, the reaction of this compound with a nucleophile (Nu⁻) could proceed through different pathways. A direct attack at the sulfur atom would lead to the displacement of the chloride ion, forming a sulfonate derivative. Computational modeling could help to distinguish between a concerted (Sₙ2-type) mechanism and a stepwise mechanism involving a pentacoordinate sulfur intermediate.

Alternatively, under certain conditions, the strained cyclopropane ring could be susceptible to ring-opening reactions. Computational studies could explore the feasibility of such pathways, identifying the transition states and intermediates involved. The stereochemistry of the starting material (cis or trans configuration of the ethyl and sulfonyl chloride groups) would be expected to play a crucial role in the stereochemical outcome of these reactions, a detail that can be meticulously studied through computational modeling.

Prediction of Reactivity and Selectivity in Novel Transformations

One of the most exciting applications of computational chemistry is the prediction of reactivity and selectivity in new, unexplored chemical reactions. By calculating various molecular properties, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and various reactivity indices, it is possible to forecast how this compound will behave in the presence of different reagents.

The LUMO (Lowest Unoccupied Molecular Orbital) of this compound is likely to be centered on the sulfur atom of the sulfonyl chloride group, indicating that this site is the most susceptible to nucleophilic attack. The shape and energy of the LUMO can provide insights into the trajectory of the incoming nucleophile and the stereochemical outcome of the reaction.

Furthermore, computational models can predict the regioselectivity of reactions. For example, in a reaction involving a base, it is possible to calculate the relative acidities of the different protons in the molecule to predict the site of deprotonation. Similarly, for reactions involving electrophiles, the sites with the highest electron density, as revealed by the electrostatic potential map or the HOMO (Highest Occupied Molecular Orbital), can be identified as the most likely points of attack. This predictive power is invaluable for designing new synthetic methodologies and avoiding a trial-and-error approach in the laboratory.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclopropane |

| Sulfonyl chloride |

Derivatives and Analogues of 2 Ethylcyclopropane 1 Sulfonyl Chloride in Academic Research

Alkylcyclopropane Sulfonyl Chlorides and Their Reactivity Profiles

Alkylcyclopropane sulfonyl chlorides, such as the parent compound cyclopropanesulfonyl chloride, serve as important intermediates in organic synthesis. Their reactivity is a subject of interest, particularly in comparison to their acyclic or larger-ring counterparts. The synthesis of these compounds often involves the oxidative chlorination of corresponding thiols or disulfides. Modern methods utilize reagents like N-chlorosuccinimide for these transformations.

The reactivity of sulfonyl chlorides is significantly influenced by the nature of the attached alkyl group. In studies of arenesulfonyl chlorides, it has been observed that ortho-alkyl substituents can cause a counterintuitive acceleration of nucleophilic substitution at the sulfur center. This "steric acceleration" is attributed to the relief of ground-state steric strain as the tetrahedral sulfur atom moves toward a trigonal bipyramidal transition state. mdpi.com This principle suggests that the substitution pattern on the cyclopropane (B1198618) ring, such as the presence of an ethyl group, can similarly modulate the reactivity of the sulfonyl chloride moiety through steric and electronic effects.

Key reaction pathways for sulfonyl chlorides include nucleophilic substitution to form sulfonamides and sulfonate esters, and elimination reactions. The specific pathways and rates are dictated by factors such as the nature of the nucleophile, solvent, and the structure of the alkyl group.

Functionalized Cyclopropane Sulfones and Sulfonamides

A significant body of research is dedicated to the synthesis of cyclopropanes bearing sulfone and sulfonamide functionalities. These derivatives are of interest due to their potential biological activity and their utility as synthetic intermediates. iomcworld.comnih.gov The sulfone group, being a strong electron-withdrawing group, can activate the cyclopropane ring for various transformations.

Methods for synthesizing these compounds are diverse. Photocatalysis has emerged as a powerful tool, enabling the synthesis and modification of sulfones and sulfonamides under mild conditions. nih.govresearchgate.net Metal-catalyzed reactions, such as those employing palladium or copper, are also widely used to construct these structures, often through cyclization or cross-coupling pathways. mdpi.com One stereocontrolled approach allows for the synthesis of trans-cyclopropyl sulfones from terminal epoxides, providing access to enantiopure products. nih.gov

The functionalization can be extensive, incorporating a variety of other chemical groups to create a diverse library of compounds. For example, methods have been developed for the synthesis of cyclopropane-containing β-hydroxysulfones. researchgate.net The table below summarizes some of the synthetic strategies employed.

| Derivative Type | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Cyclopropyl (B3062369) Sulfones | Reaction of epoxides with diethyl (phenylsulfonyl)methylphosphonate | Stereocontrolled synthesis of trans isomers | nih.gov |

| Cyclic Sulfones | Palladium-catalyzed decarboxylative allylic alkylation | Asymmetric synthesis of enantioenriched products | mdpi.com |

| Cyclopropane Sulfonamides | Photoredox-catalyzed cycloaddition | Utilizes primary sulfonamides as bifunctional reagents | researchgate.net |

| β-Hydroxysulfones | Direct hydroxysulfonylation of alkenes | Introduces two different functional groups in one step | researchgate.net |

Stereoisomers and Enantiomerically Enriched Forms in Asymmetric Synthesis

The creation of chiral cyclopropanes is a key goal in organic synthesis, as stereochemistry is crucial for the biological activity of many molecules. Consequently, significant effort has been directed toward the asymmetric synthesis of cyclopropanes containing sulfone and sulfonamide groups.

Several strategies have proven effective for producing enantiomerically enriched cyclopropyl sulfones. Biocatalysis, using engineered myoglobin (B1173299) catalysts, has enabled the highly enantioselective cyclopropanation of olefins with sulfone diazos as carbene precursors, achieving up to 99% enantiomeric excess (ee). digitellinc.comnih.gov Another powerful approach involves the use of chiral-at-metal rhodium(III) complexes, which catalyze the asymmetric cyclopropanation of sulfoxonium ylides with α,β-unsaturated compounds to yield optically pure 1,2,3-trisubstituted cyclopropanes with high diastereoselectivity and enantioselectivity. researchgate.netorganic-chemistry.orgnih.gov

These methods typically focus on constructing the chiral cyclopropane ring and installing the sulfonyl group simultaneously or sequentially, rather than using a pre-resolved chiral sulfonyl chloride. The research demonstrates a high level of control over the absolute and relative stereochemistry of the resulting molecules, which is critical for their application in medicinal chemistry and as chiral building blocks. rsc.org

The following table highlights key findings in the asymmetric synthesis of these derivatives.

| Catalyst/Method | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Engineered Myoglobin | Olefins and sulfone diazo compounds | Optically active sulfonyl cyclopropanes | High yields (up to 99%) and enantioselectivity (up to 99% ee) | digitellinc.com |

| Chiral-at-Metal Rh(III) Complex | Sulfoxonium ylides and β,γ-unsaturated ketoesters | Optically pure 1,2,3-trisubstituted cyclopropanes | Yields 48-89%, up to 99% ee, and dr >20:1 | organic-chemistry.org |

| Sodium salt of phosphonate | Enantiopure epoxides | Enantiopure trans-cyclopropyl sulfones | High diastereoselectivity | nih.gov |

| Rhodium-Catalyzed Hydrosulfonylation | Allenes and sodium sulfinates | Chiral allylic sulfones | High regioselectivity (>20:1) and enantioselectivity (up to 97% ee) | nih.gov |

Vinylcyclopropane and Methylenecyclopropane Sulfonyl Derivatives

Vinylcyclopropanes (VCPs) and methylenecyclopropanes (MCPs) are highly versatile synthetic intermediates due to the inherent strain of the cyclopropane ring, which facilitates a variety of ring-opening and rearrangement reactions. wikipedia.orgpku.edu.cn The introduction of a sulfonyl group to these systems can influence their reactivity and provide access to unique molecular architectures.

Research has shown that MCPs can undergo visible-light-induced sulfonylation with sulfonyl chlorides. rsc.org These reactions often proceed via a radical mechanism, leading to ring-opening of the cyclopropane and the formation of functionalized dihydronaphthalene derivatives. This demonstrates a method to incorporate the sulfonyl moiety while simultaneously constructing a more complex carbocyclic skeleton.

Similarly, vinylcyclopropanes are known to react with aryl sulfur radicals, which can be generated by air-oxidation of thiophenols. researchgate.net This reaction also involves the opening of the cyclopropane ring, driven by the formation of a more stable radical intermediate. While not involving a sulfonyl chloride directly, this reactivity highlights the propensity of the VCP unit to engage with sulfur-based radicals, a pathway relevant to the chemistry of sulfonyl derivatives. The study of these unsaturated systems provides insight into how the interplay between the strained ring and the double bond can be harnessed for complex molecule synthesis.

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Cyclopropane (B1198618) Sulfonyl Chloride Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.netmdpi.com For the synthesis of 2-Ethylcyclopropane-1-sulfonyl chloride, this involves reimagining both the formation of the cyclopropane ring and the installation of the sulfonyl chloride group.

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and corrosive reagents like chlorosulfonic acid, while cyclopropanation has historically used hazardous precursors such as diazomethane. mdpi.com Future approaches are geared towards overcoming these limitations through several key innovations:

Alternative Reagents: Research is exploring milder and safer reagents for both critical steps. For the chlorosulfonation step, methods using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in continuous flow systems are being developed to avoid large excesses of corrosive acids. rsc.org For cyclopropanation, the use of safer carbene precursors or alternative pathways that avoid diazo compounds is a major goal.

Greener Solvents: The pharmaceutical industry is actively seeking to replace conventional volatile organic compounds with more sustainable alternatives. mdpi.com Future syntheses of this compound could employ bio-based solvents like Cyrene™ or glycerol, which are derived from renewable resources and have a lower environmental impact. mdpi.com The use of supercritical fluids, such as CO2, also represents a promising solvent-free approach. researchgate.net

Catalytic Processes: A shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. researchgate.net The development of novel catalysts, particularly those based on earth-abundant metals, can reduce waste and improve atom economy. For instance, copper- or iron-catalyzed cyclopropanation reactions provide a more sustainable alternative to traditional methods.

These green chemistry strategies are pivotal for developing commercially viable and environmentally responsible manufacturing processes for cyclopropane-containing building blocks. mdpi.com

Chemo-, Regio-, and Stereoselective Transformations for Increased Synthetic Efficiency

The biological activity of a molecule is often dependent on its specific three-dimensional structure. For this compound, which contains two stereocenters, the ability to selectively synthesize a single stereoisomer (out of four possibilities) is of paramount importance. Advances in asymmetric catalysis are providing powerful tools to control chemo-, regio-, and stereoselectivity. unl.pt

Diastereoselective Control: The relative orientation of the ethyl group and the sulfonyl chloride group (cis or trans) can be controlled by selecting appropriate catalysts and directing groups. For related systems, hydroxyl-directed Simmons-Smith cyclopropanations have shown complete diastereocontrol. unl.pt Modern methods using transition metal catalysts, such as rhodium and gold, can also provide high levels of diastereoselectivity in cycloaddition reactions. beilstein-journals.org

Enantioselective Control: Achieving high enantioselectivity (controlling the absolute stereochemistry) is a primary goal. Chiral catalysts are essential for this purpose. Rhodium-catalyzed hydroformylation of trisubstituted cyclopropenes has recently been shown to produce chiral quaternary cyclopropanes with high enantioselectivity. nih.gov Similarly, organocatalytic approaches using chiral amines have been developed for the enantioselective formation of cyclopropane rings from unsaturated aldehydes. princeton.edu The application of such catalysts to precursors of this compound could provide direct access to enantiomerically pure forms.

The table below summarizes representative catalytic systems that offer high stereoselectivity in cyclopropanation, highlighting the potential for precise control in synthesizing specific isomers of substituted cyclopropanes.

| Catalyst System | Transformation | Selectivity Achieved | Potential Application for this compound |

| Rhodium(II) Carboxylates | Intramolecular cyclopropanation of allylic diazoacetates | High diastereoselectivity and enantioselectivity | Synthesis of specific trans or cis isomers with high optical purity. |

| Copper-Bis(oxazoline) Complexes | Intermolecular cyclopropanation with diazo compounds | Excellent enantioselectivity (>95% ee) | Control of absolute stereochemistry at both chiral centers. |

| Chiral Iminium Catalysts | Organocatalytic cyclopropanation of α,β-unsaturated aldehydes | High enantioselectivity (up to 94% ee) | A metal-free approach to generating the chiral cyclopropane core. princeton.edu |

| Gold(I)-Phosphine Complexes | Enantioselective [2+2] cycloaddition | High diastereoselectivity and enantioselectivity (up to 91% ee) | Construction of the substituted cyclopropane ring with precise stereocontrol. beilstein-journals.org |

Interactive Data Table: Filter by Catalyst Type or Transformation to explore different selective methods.

These advanced methods allow for the synthesis of complex cyclopropane structures with a high degree of precision, minimizing the need for costly and inefficient separation of isomers. rsc.orgdntb.gov.ua

Bio-inspired and Biocatalytic Approaches in Cyclopropane Chemistry

Nature utilizes enzymes to construct complex molecules with unparalleled precision and efficiency. Harnessing the power of biocatalysis and bio-inspired systems represents a frontier in chemical synthesis, offering mild, sustainable, and highly selective routes to valuable compounds. nih.gov

Engineered Enzymes: While natural enzymes for producing functionalized cyclopropanes are rare, protein engineering has enabled the development of artificial biocatalysts. nih.gov Repurposed heme proteins, such as myoglobin (B1173299) and cytochrome P450, have been engineered to catalyze highly stereoselective cyclopropanation reactions. nih.govwpmucdn.com These biocatalysts operate in aqueous environments at room temperature and can provide access to fluorinated cyclopropanes and fused cyclopropane-γ-lactams with excellent enantiocontrol (up to 99% ee). nih.govwpmucdn.com This strategy could be adapted to produce chiral precursors for this compound.

Bio-inspired Catalysis: Mimicking the active sites of metalloenzymes has led to the creation of highly efficient synthetic catalysts. Recently, a bio-inspired cobalt complex was reported to catalyze the rapid cyclopropanation of olefins under very mild conditions. nih.gov Such catalysts combine the efficiency of transition metals with principles learned from natural systems, offering a powerful and sustainable synthetic tool. researchgate.net

Biomimetic Pathways: Researchers are also exploring synthetic strategies that mimic biosynthetic pathways. Cationic cyclopropanation, a key process in the formation of some natural products, involves the cyclization of a carbocation intermediate. acs.org While challenging to control in a laboratory setting, recent studies have shown that this bio-inspired approach can be rationally designed to synthesize complex cyclopropanes efficiently. acs.org

The application of these bio-inspired methods holds immense promise for the future synthesis of this compound, potentially enabling its production through highly sustainable and selective processes that are difficult to achieve with traditional chemical methods.

Integration in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch manufacturing to continuous flow chemistry is a major trend in the chemical and pharmaceutical industries. nih.gov This approach offers significant advantages in terms of safety, efficiency, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous reagents, as is common in sulfonyl chloride synthesis. mdpi.comrsc.org

Enhanced Safety and Control: Flow reactors utilize small reactor volumes, which allows for superior heat and mass transfer. This minimizes the risk of thermal runaway in highly exothermic processes like chlorosulfonation and enables the safe use of otherwise hazardous intermediates. nih.gov

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time) in a continuous system often leads to higher yields, fewer byproducts, and improved product quality compared to batch processing. acs.org

Scalability and Automation: Scaling up a flow process involves running the system for a longer duration rather than using larger, more hazardous reactors. researchgate.net The integration of automated process controls, using real-time data from sensors to adjust pumping rates and other variables, ensures consistency, reliability, and a higher spacetime yield. mdpi.com An automated, multi-step continuous synthesis platform could potentially produce this compound on demand, from starting materials to the final product, without manual intervention.

The table below contrasts key parameters of batch versus continuous flow synthesis for the production of sulfonyl chlorides, illustrating the advantages of modern flow platforms.

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |

| Safety | High risk of thermal runaway with large volumes | Excellent heat dissipation, small reaction volumes | Significantly improved process safety. nih.gov |

| Reaction Time | Often several hours, including heating/cooling cycles | Typically seconds to minutes (short residence time) | Drastic reduction in production time. rsc.org |

| Process Control | Limited; potential for localized "hot spots" | Precise control over temperature, mixing, and time | High consistency and reproducibility. mdpi.com |

| Scalability | Requires larger, more complex reactors | Achieved by extending run time ("scaling out") | Easier and safer to scale production. researchgate.net |

| Spacetime Yield | Lower | Very high (e.g., 6.7 kg L⁻¹ h⁻¹) | More efficient use of reactor volume. rsc.org |

Interactive Data Table: Sort by parameter to compare the two synthesis methods.

The integration of flow chemistry and automation represents a paradigm shift for the production of specialty chemicals like this compound, paving the way for safer, more efficient, and sustainable manufacturing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethylcyclopropane-1-sulfonyl chloride in laboratory settings?

- Methodological Answer : The compound can be synthesized via sulfonation of the cyclopropane precursor using chlorosulfonic acid or thionyl chloride under controlled temperatures (0–5°C) in anhydrous dichloromethane. Reaction progress should be monitored via TLC, and purification is achieved through fractional distillation or recrystallization in non-polar solvents. Strict inert conditions (N₂/Ar atmosphere) are critical to prevent hydrolysis of the sulfonyl chloride group .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and sulfonyl chloride substitution.

- IR Spectroscopy : Peaks near 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate C, H, S, and Cl composition (±0.3% tolerance). Cross-referencing with PubChem data (e.g., InChI, SMILES) ensures consistency .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight, amber-glass containers under inert gas; avoid moisture to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and dispose of via hazardous waste channels. Medical testing for overexposure should include respiratory and dermal assessments .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with less reactive solvents (e.g., tetrahydrofuran) to reduce side reactions.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance sulfonation efficiency.

- Temperature Gradients : Use cryogenic conditions (-10°C) for slower, more controlled reactions.

- By-Product Analysis : Employ GC-MS or HPLC to identify impurities (e.g., sulfonic acids) and adjust stoichiometry accordingly .

Q. How can contradictions in reported spectroscopic data for sulfonyl chloride derivatives be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical instrumentation (e.g., 500 MHz NMR).

- Cross-Validation : Compare with computational chemistry tools (e.g., DFT calculations for expected NMR shifts).

- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or bond angles.

- Collaborative Studies : Share raw data via repositories (e.g., Zenodo) for peer validation .

Q. What role can this compound play in enzyme inhibition studies?